molecular formula C18H12ClFN4OS B2610440 3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242874-26-5

3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2610440
CAS RN: 1242874-26-5
M. Wt: 386.83
InChI Key: KTCCLYQZGVBFIC-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Molecular Structure Analysis

1,2,4-Triazole having molecular formula C2H3N3 acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .


Chemical Reactions Analysis

The structure-activity relationship (SAR) analysis revealed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives . The presence of a chlorine atom at the meta-position of the phenyl ring at C-3 of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole system was the most beneficial for the anti-MSSA and anti-MRSA activity .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is not available, it’s known that 1,2,4-triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-13-3-1-12(2-4-13)11-26-18-22-21-16-17(25)23(9-10-24(16)18)15-7-5-14(20)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCCLYQZGVBFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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